molecular formula C9H5ClN2O2 B1348196 4-Chloro-8-nitroquinoline CAS No. 23833-99-0

4-Chloro-8-nitroquinoline

Cat. No.: B1348196
CAS No.: 23833-99-0
M. Wt: 208.6 g/mol
InChI Key: AOATVJLAFLBGPZ-UHFFFAOYSA-N
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Description

4-Chloro-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of both chloro and nitro groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Biochemical Analysis

Biochemical Properties

4-Chloro-8-nitroquinoline plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can bind covalently to proteins and other biomolecules, thereby inhibiting their function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound can inhibit cell proliferation and induce apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to DNA and proteins, leading to the formation of adducts that interfere with their normal function. It can also inhibit enzymes by binding to their active sites or by forming covalent bonds with essential amino acid residues . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can induce liver and kidney damage, as well as hematological changes in animal models . Threshold effects have also been observed, where certain dosages are required to elicit specific biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo reduction and oxidation reactions, leading to the formation of metabolites that can interact with other biomolecules . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-nitroquinoline typically involves the nitration of 4-chloroquinoline. This can be achieved by treating 4-chloroquinoline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 8-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, alkoxides in the presence of a base or under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Chloro-8-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

4-Chloro-8-nitroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-8-nitroquinoline can be compared with other quinoline derivatives such as:

    4-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.

    8-Nitroquinoline:

    4,8-Dichloroquinoline: Contains two chloro groups, which can influence its chemical behavior and biological activity.

The presence of both chloro and nitro groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

4-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOATVJLAFLBGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346218
Record name 4-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23833-99-0
Record name 4-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar fashion using route 11 general procedure 57, 4-chloroquinoline 462 (5.0 g, 30.7 mmol), fuming HNO3 (8.3 ml) and concentrated H2SO4 (16.6 ml) to give the title compound (2.3 g, 36%) which was used in the next step without further purification.
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5 g
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8.3 mL
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16.6 mL
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36%

Synthesis routes and methods II

Procedure details

4-Chloroquinoline (5 g, 31 mmol) was dissolved in sulfuric acid (23 mL, 0.42 mol), to which nitric acid (4.5 mL, 0.11 mol) was slowly added dropwise, which was then stirred at room temperature for four hours. When the reaction was completed, the resultant was cooled to 0° C., and neutralized with 1M ammonium hydroxide. The generated solid was dissolved in ethyl acetate, dried with anhydrous sodium sulfate, and then filtered. The solvent was removed by vacuum distillation, and the residue was purified by a column chromatography (ethyl acetate/n-hexane=⅓) to obtain 3.55 g of the desired compound as a white solid (yield 55.7%).
Quantity
5 g
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23 mL
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4.5 mL
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0 (± 1) mol
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Yield
55.7%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 4-chloroquinoline (1.0 g, 6.13 mmol) in conc. H2SO4 (4.5 mL) was drop wise added conc. HNO3 (1.8 mL) at 0° C. and the reaction mixture was stirred at 0-15° C. for 3 h. Then the reaction mixture was quenched by addition of aq. NH4OH at 0° C. and the pH of the reaction mixture was adjusted to 8. The solid precipitate was filtered and the filter cake was further purified by column chromatography to afford 900 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.98 (d, J=5.1 Hz, 1H), 8.50-8.47 (d, J=9.0 Hz, 1H), 8.41 (d, J=7.8 Hz, 1H), 8.02-7.99 (d, J=4.8 Hz, 1H), 7.96-7.90 (t, J=7.8 Hz, 1H).
Quantity
1 g
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1.8 mL
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4.5 mL
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Synthesis routes and methods V

Procedure details

4-Chloroquinoline (10.0 g, 61.3 mmol) was added in small portions to sulfuric acid (45 mL) taking care to maintain the temperature at or below 15° C. Then the solution was cooled and maintained at −5° C. during the addition of fuming nitric acid (9 mL). The mixture was allowed to warm to room temperature and stirred for an additional 3 h. The reaction mix was poured on ice and basified (pH 9) with NH4OH. The resulting precipitate was filtered, washed well with water, dried, and recrystallized from methanol to provide 7.5 g (59%) of 6a as golden-brown needles; mp 128-129° C. (lit.32mp 129-130° C.); 1H NMR (CDCl3) δ 7.67 (d, 1H, J=4.5), 7.75 (dd, 1H, J=8.6, J=7.6), 8.10 (dd, 1H, J=7.6, J=1.3), 8.48 (dd, 1H, J=8.6, J=1.3), 8.94 (d, 1H, J=4.5); 13C NMR (CDCl3) δ 123.0, 124.4, 126.5, 127.5, 128.3, 140.6, 143.2, 148.7, 152.1. The mother liquor was evaporated and chromatographed in 19:1 hexanes-ethyl acetate, to provide 2.05 g (16%) of the 5-nitro isomer 6d as a very light yellow solid; mp 144-146° C. (lit.31 mp 150° C.); 1H NMR (CDCl3) δ 7.65 (d, 1H, J=4.7), 7.82 (m, 2H), 8.35 (dd, 1H, J=2.5, J=7.3), 8.90 (d, 1H, J=4.7); 13C NMR (CDCl3) δ 118.2, 123.4, 125.1, 128.8,134.2,135.6, 139.1,149.7,151.2.
Quantity
10 g
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reactant
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45 mL
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9 mL
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0 (± 1) mol
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Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about 4-Chloro-8-nitroquinoline was revealed by the research?

A1: The research utilized single-crystal X-ray diffraction measurements to determine the structure of this compound []. This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, and bond angles. While the paper doesn't detail specific parameters, this structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules.

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